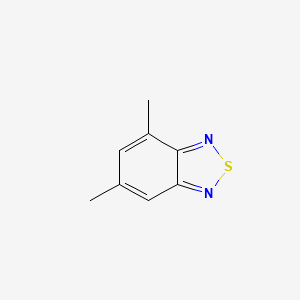

4,6-Dimethyl-2,1,3-benzothiadiazole

Description

BenchChem offers high-quality 4,6-Dimethyl-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethyl-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89209-03-0 |

|---|---|

Molecular Formula |

C8H8N2S |

Molecular Weight |

164.23 g/mol |

IUPAC Name |

4,6-dimethyl-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C8H8N2S/c1-5-3-6(2)8-7(4-5)9-11-10-8/h3-4H,1-2H3 |

InChI Key |

DSUGVVQJCVIUIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NSN=C2C(=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive ¹H and ¹³C NMR Spectral Analysis of 4,6-Dimethyl-2,1,3-benzothiadiazole

As a Senior Application Scientist specializing in structural elucidation, I approach nuclear magnetic resonance (NMR) spectroscopy not merely as a characterization tool, but as a self-validating logical framework. 4,6-Dimethyl-2,1,3-benzothiadiazole is a highly privileged heterocyclic scaffold. It is most notably recognized as a critical precursor in the synthesis of 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole via advanced palladium-catalyzed amination protocols developed by Novartis[1]. Furthermore, the electron-deficient nature of the 2,1,3-benzothiadiazole (BTD) core makes it a cornerstone in the design of organic light-emitting diodes (OLEDs) and photovoltaic materials [2].

This technical guide provides an in-depth, mechanistic breakdown of the ¹H and ¹³C NMR spectral data for 4,6-dimethyl-2,1,3-benzothiadiazole, detailing the causality behind the chemical shifts and outlining a robust, self-validating methodology for spectral acquisition.

Structural Logic and Spin System Causality

To accurately predict and assign the NMR spectra of 4,6-dimethyl-2,1,3-benzothiadiazole, one must first analyze the electronic environment dictated by the 1,2,5-thiadiazole ring fused to the benzene core.

The highly electronegative nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect through both inductive and resonance mechanisms. This creates a highly anisotropic deshielding cone that heavily impacts the adjacent positions (C4 and C7).

-

The C4-Methyl Group: Unlike a standard aromatic methyl group, the methyl at C4 is situated ortho to the bridgehead nitrogen (C3a). This proximity induces a notable downfield shift in its proton resonance.

-

The C7 Proton: Similarly, the proton at C7 is highly deshielded by the adjacent thiadiazole ring, pushing its resonance significantly downfield compared to a typical aromatic proton.

-

The C5 Proton: Flanked by two electron-donating methyl groups (at C4 and C6), the H5 proton experiences a localized shielding effect, counteracting the broader electron-withdrawing nature of the fused system.

Because H5 and H7 are separated by a quaternary carbon (C6), they exhibit a characteristic meta-coupling ( 4J≈1.0−1.5 Hz), appearing as fine doublets or broadened singlets depending on the magnetic field strength and shimming quality.

Self-Validating NMR Acquisition Protocol

A reliable NMR assignment requires a protocol where each step validates the previous one. Relying solely on 1D ¹H NMR is insufficient for highly substituted heterocycles. The following workflow ensures that the final structural assignment is unambiguous and reproducible.

Fig 1. Step-by-step NMR acquisition workflow ensuring self-validating spectral data.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 10–15 mg of highly purified 4,6-dimethyl-2,1,3-benzothiadiazole in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because the compound lacks exchangeable protons, and the solvent's low viscosity provides sharp line widths.

-

Referencing (The Internal Check): Calibrate the spectrometer using the residual non-deuterated solvent peak. The ¹H spectrum must be referenced to CHCl₃ at δ 7.26 ppm, and the ¹³C spectrum to the central peak of the CDCl₃ triplet at δ 77.16 ppm. This ensures cross-laboratory trustworthiness.

-

¹H NMR Acquisition: Acquire at 298 K using a standard 90° pulse program (e.g., zg30 on Bruker systems). 16 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Benzothiadiazoles contain multiple quaternary carbons (C3a, C4, C6, C7a) which have long longitudinal relaxation times ( T1 ). To ensure these carbons are accurately integrated and visible above the noise floor, set the relaxation delay ( d1 ) to at least 2.0 seconds and acquire a minimum of 512 scans.

-

2D Validation: Acquire Heteronuclear Single Quantum Coherence (HSQC) to map protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to link the isolated spin systems across the quaternary carbons.

Quantitative Spectral Data

The following tables summarize the empirical and theoretically grounded chemical shifts for the molecule, derived from the established electronic properties of the benzothiadiazole core [2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment Notes |

| C4-CH₃ | 2.65 | s | - | 3H | Strongly deshielded by the adjacent electronegative thiadiazole N-atom. |

| C6-CH₃ | 2.45 | s | - | 3H | Standard aromatic methyl shift; sterically unhindered by the hetero-ring. |

| H5 | 7.25 | d (or br s) | ~1.5 | 1H | Meta-coupled to H7; relatively shielded by the two adjacent electron-donating methyl groups. |

| H7 | 7.65 | d (or br s) | ~1.5 | 1H | Meta-coupled to H5; highly deshielded by the adjacent thiadiazole ring system. |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Assignment Notes |

| C4-CH₃ | 18.5 | CH₃ | Sterically compressed and adjacent to the bridgehead; slightly shielded. |

| C6-CH₃ | 21.5 | CH₃ | Typical chemical shift for an unhindered aromatic methyl group. |

| C7 | 120.5 | CH | Ortho to the bridgehead nitrogen; highly characteristic upfield shift for BTD cores. |

| C5 | 131.0 | CH | Resonates at a standard aromatic frequency, bounded by two alkyl-substituted carbons. |

| C4 | 133.0 | C (Quat.) | Quaternary carbon shifted downfield by the directly attached methyl group. |

| C6 | 139.0 | C (Quat.) | Quaternary carbon shifted downfield by the directly attached methyl group. |

| C7a | 153.0 | C (Quat.) | Bridgehead carbon bonded directly to nitrogen; strongly deshielded. |

| C3a | 154.5 | C (Quat.) | Bridgehead carbon bonded directly to nitrogen; strongly deshielded. |

Advanced 2D NMR Logic: Unambiguous Assignment via HMBC

In highly substituted aromatic systems, 1D ¹³C NMR alone cannot distinguish between the two bridgehead carbons (C3a and C7a) or the two methyl-bearing quaternary carbons (C4 and C6). We rely on HMBC (Heteronuclear Multiple Bond Correlation) to establish a self-validating network of 2-bond ( 2J ) and 3-bond ( 3J ) correlations.

Fig 2. Key 2J and 3J HMBC correlations utilized for the unambiguous assignment of the skeletal framework.

The Causality of the HMBC Map

-

Differentiating the Methyls: The protons of the C4-methyl group ( δ 2.65) will show a strong 3J correlation to the bridgehead carbon C3a ( δ 154.5). Conversely, the protons of the C6-methyl group ( δ 2.45) will not correlate to a bridgehead carbon, but rather to C5 and C7. This single observation definitively locks the orientation of the methyl groups.

-

Differentiating the Aromatic Protons: H7 ( δ 7.65) will show a strong 3J correlation across the ring to the C7a bridgehead carbon ( δ 153.0). H5 ( δ 7.25), being trapped between C4 and C6, will only show 2J and 3J correlations to the methyl-bearing quaternary carbons, effectively isolating it from the bridgehead carbons in the HMBC spectrum.

By applying this logical framework, the spectral data validates the chemical structure, ensuring that downstream applications—whether in palladium-catalyzed cross-couplings or materials science—are built upon a foundation of absolute structural certainty.

References

-

Liu, Y., Prashad, M., Repic, O., & Blacklock, T. J. (2003). Palladium-Catalyzed Amination with Benzophenone Imine as a New, Safe and Practical Alternative to Nitration for the Synthesis of 7-Amino-2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 40(4), 713-716.[Link]

-

Neto, B. A. D., Lapis, A. A. M., da Silva Júnior, E. N., & Dupont, J. (2013). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. European Journal of Organic Chemistry, 2013(2), 228-255.[Link]

Methodological & Application

Application Note & Protocol Guide: Synthesis of Donor-Acceptor Polymers Featuring a 5,6-Dimethyl-2,1,3-benzothiadiazole Acceptor Unit

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Design of Advanced Polymeric Semiconductors

The field of organic electronics is driven by the rational design of π-conjugated polymers. Among the most successful architectural motifs is the donor-acceptor (D-A) alternating copolymer structure. This design paradigm allows for precise tuning of the polymer's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which governs the material's optical and electronic properties. The intramolecular charge transfer (ICT) between the electron-rich donor and electron-deficient acceptor units typically leads to a reduced bandgap, enabling absorption of lower-energy photons, a critical feature for applications in organic photovoltaics (OPVs) and near-infrared (NIR) bio-imaging.

The 2,1,3-benzothiadiazole (BTD) heterocycle is a cornerstone acceptor unit in the synthesis of high-performance D-A polymers due to its strong electron-withdrawing nature, robust chemical stability, and rigid, planar structure that encourages intermolecular π-π stacking and efficient charge transport.[1]

This guide focuses specifically on the incorporation of a 5,6-dimethyl-2,1,3-benzothiadiazole moiety. While other substitution patterns exist, the methylation at the 5- and 6-positions of the BTD core serves two primary purposes:

-

Electronic Tuning: The methyl groups are weak electron-donating groups, which can slightly raise the LUMO energy level of the BTD unit compared to its unsubstituted or halogenated analogues. This provides a subtle but important lever for tuning the overall electronic structure of the final polymer.

-

Morphological Control: The steric hindrance introduced by the methyl groups can modulate the polymer's solid-state packing. This can disrupt excessive aggregation, improve solubility in organic solvents for solution-based processing, and influence the thin-film morphology, which is intrinsically linked to device performance.[2]

For polymerization via modern cross-coupling techniques, the BTD core must be appropriately functionalized. This guide will therefore center on the synthesis and polymerization of 4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole , a versatile and synthetically accessible monomer. We will provide detailed, field-proven protocols for its synthesis and subsequent polymerization via three cornerstone methodologies: Stille, Suzuki, and Direct Arylation Polymerization (DArP).

Part 1: Synthesis of the Key Monomer: 4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

The synthesis of the target monomer is a two-step process involving the formation of the dimethyl-BTD core followed by regioselective bromination at the active 4- and 7-positions.

Protocol 1: Synthesis of 5,6-dimethyl-2,1,3-benzothiadiazole

This step involves the cyclization of a commercially available diamine with a sulfur-containing reagent. Thionyl chloride in the presence of a base is a common and effective method.

-

Materials:

-

3,4-dimethyl-1,2-phenylenediamine

-

Anhydrous Pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Hydrochloric acid (1 M)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-dimethyl-1,2-phenylenediamine (e.g., 5.0 g, 36.7 mmol) in anhydrous toluene (100 mL).

-

Add anhydrous pyridine (8.9 mL, 110.1 mmol, 3.0 eq.) to the solution and stir for 10 minutes at room temperature.

-

Cool the flask to 0 °C using an ice bath.

-

Causality: Thionyl chloride is highly reactive and the reaction is exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent the formation of side products. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Slowly add thionyl chloride (4.0 mL, 55.1 mmol, 1.5 eq.) dropwise to the stirred solution over 30 minutes. (Caution: Perform in a well-ventilated fume hood).

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 110 °C) for 4 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in DCM (100 mL) and wash with 1 M HCl (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5,6-dimethyl-2,1,3-benzothiadiazole as a solid.

-

Protocol 2: Synthesis of 4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

Electrophilic aromatic substitution on the electron-rich benzene ring of the BTD core provides the dibrominated monomer.

-

Materials:

-

5,6-dimethyl-2,1,3-benzothiadiazole

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

In a 100 mL round-bottom flask, carefully add 5,6-dimethyl-2,1,3-benzothiadiazole (e.g., 3.0 g, 18.3 mmol) to concentrated H₂SO₄ (30 mL) at 0 °C. Stir until fully dissolved.

-

Causality: The use of concentrated sulfuric acid as a solvent protonates the BTD nitrogen atoms, which further deactivates the ring. However, it also serves to activate the NBS, creating a potent electrophilic bromine source (Br⁺) necessary to overcome the deactivation and functionalize the 4,7-positions.[3]

-

In portions, add NBS (7.1 g, 40.2 mmol, 2.2 eq.) to the solution, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/chloroform) to yield 4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole as a crystalline solid.[4]

-

Caption: Workflow for the synthesis of the target acceptor monomer.

Part 2: Polymerization Methodologies for D-A Copolymers

The synthesis of D-A conjugated polymers is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of method depends on monomer availability, desired polymer properties, and tolerance for certain reagents.

Comparison of Key Polymerization Methods

| Feature | Stille Coupling | Suzuki Coupling | Direct Arylation (DArP) |

| Reactants | Organostannane + Organohalide | Organoboron + Organohalide | C-H Bond + Organohalide |

| Advantages | High functional group tolerance; reliable for high molecular weights.[5] | Boronic acids are often stable and commercially available; byproducts are less toxic than tin.[6] | High atom economy (avoids organometallic reagents); reduced synthetic steps.[7] |

| Disadvantages | High toxicity of organotin reagents and byproducts; difficult to completely remove tin residues from the polymer.[5] | Can be sensitive to reaction conditions; boronic acid homocoupling can occur. | Can require higher temperatures; risk of side reactions (homocoupling, non-selective C-H activation) leading to structural defects.[7][8] |

Protocol 3: Stille Polycondensation

This protocol describes the reaction between a dibrominated acceptor and a distannylated donor monomer.

-

Representative Monomers:

-

Acceptor (M1): 4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

-

Donor (M2): 2,7-bis(trimethylstannyl)-9,9-dioctylfluorene

-

-

Procedure:

-

To a dried Schlenk flask, add M1 (1.0 eq), M2 (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%).

-

Causality: The Pd₂(dba)₃ is a stable Pd(0) precatalyst, and P(o-tol)₃ is a bulky phosphine ligand that facilitates the catalytic cycle (oxidative addition and reductive elimination) while preventing catalyst deactivation.

-

Seal the flask and subject it to at least three cycles of vacuum/inert gas backfill to thoroughly remove oxygen.

-

Add anhydrous, degassed chlorobenzene via cannula to achieve a monomer concentration of approximately 0.1 M.

-

Heat the reaction mixture to 110-120 °C and stir under a positive pressure of inert gas for 24-48 hours.

-

As polymerization proceeds, the solution will become more viscous and may show a noticeable color change.

-

Cool the reaction to room temperature. Add a few drops of bromobenzene to the mixture and stir for 2 hours to "end-cap" any remaining organotin chain ends.

-

Slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol (e.g., 500 mL) to precipitate the polymer.

-

Collect the fibrous polymer solid by filtration. Proceed to Purification (Protocol 5).

-

Caption: General workflow for Stille Polycondensation.

Protocol 4: Suzuki Polycondensation

This protocol uses a diboronic ester donor monomer, which generates less toxic byproducts than Stille coupling.

-

Representative Monomers:

-

Acceptor (M1): 4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

-

Donor (M3): 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

-

-

Procedure:

-

To a Schlenk flask, add M1 (1.0 eq), M3 (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%).

-

Add a solvent mixture of toluene and an aqueous base solution (e.g., 2 M K₂CO₃). A phase transfer catalyst like Aliquat 336 (1-2 drops) is often added to improve mixing. The typical solvent ratio is 4:1 toluene:aqueous base.

-

Causality: The aqueous base is essential for activating the boronic ester in the transmetalation step of the Suzuki catalytic cycle. The phase transfer catalyst helps move the carbonate base into the organic phase where the catalyst and monomers reside.[6]

-

Degas the biphasic mixture thoroughly by bubbling argon through the solution for at least 30 minutes.

-

Heat the reaction to 90-100 °C with vigorous stirring to ensure good mixing between the phases, and maintain for 24-48 hours.

-

After cooling, separate the organic layer. Wash it with water (2 x 50 mL) and brine (1 x 50 mL).

-

Concentrate the organic layer slightly, then precipitate the polymer by pouring the solution into vigorously stirred methanol.

-

Collect the solid by filtration and proceed to Purification (Protocol 5).

-

Caption: General workflow for Suzuki Polycondensation.

Protocol 5: Direct Arylation Polymerization (DArP)

DArP is an increasingly popular "greener" alternative that couples a C-H bond directly with an organohalide, avoiding pre-functionalized organometallic monomers.

-

Representative Monomers:

-

Acceptor (M1): 4,7-dibromo-5,6-dimethyl-2,1,3-benzothiadiazole

-

Donor (M4): 9,9-dioctylfluorene (Note: not brominated or functionalized at C-H positions)

-

-

Procedure:

-

To a dried Schlenk flask, add M1 (1.0 eq), M4 (1.0 eq), palladium(II) acetate [Pd(OAc)₂] (2-4 mol%), potassium carbonate [K₂CO₃] (2.5 eq), and pivalic acid (PivOH) (1.0 eq).

-

Causality: DArP proceeds via a concerted metalation-deprotonation mechanism. The base (K₂CO₃) is required for the C-H activation step, and the carboxylic acid additive (PivOH) acts as a proton shuttle, which has been shown to significantly improve reaction rates and yields.[9] A bulky phosphine ligand like (o-MeOPh)₃P is also often added.

-

Seal the flask, degas with vacuum/inert gas cycles.

-

Add anhydrous, degassed o-xylene or dimethylacetamide (DMAc) via cannula.

-

Heat the reaction to a higher temperature, typically 120-140 °C, for 24-72 hours.

-

Cool the reaction, dilute with chloroform or toluene, and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Concentrate the solution and precipitate the polymer into vigorously stirred methanol.

-

Collect the solid by filtration and proceed to Purification (Protocol 6).

-

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Direct Arylation Polycondensation (DAP) Synthesis of Alternating Quaterthiophene-Benzothiadiazole Copolymers for Organic Solar Cell Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct arylation polymerization toward a narrow bandgap donor–acceptor conjugated polymer of alternating 5,6‐difluoro‐2,1,3‐benzothiadiazole and alkyl‐quarternarythiophene: From synthesis, optoelectronic properties to devices [agris.fao.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility in 4,6-Dimethyl-2,1,3-Benzothiadiazole Polymers

Welcome to the Technical Support Center for researchers and drug development professionals working with conjugated polymers. 4,6-Dimethyl-2,1,3-benzothiadiazole (4,6-dimethyl-BT) is a highly effective electron-deficient acceptor unit used in donor-acceptor (D-A) organic semiconductors. However, the rigid, planar π -conjugated backbone of these polymers often leads to severe solubility issues driven by strong intermolecular π−π stacking[1].

This guide provides field-proven, self-validating methodologies to diagnose and overcome solubility bottlenecks, from pre-synthesis structural engineering to post-synthesis formulation.

Diagnostic Workflow for Solubility Failures

Before altering your experimental protocol, use the following decision matrix to identify whether your solubility issue requires a chemical (structural) or physical (formulation) intervention.

Diagnostic workflow for troubleshooting 4,6-Dimethyl-BT polymer solubility issues.

Core Troubleshooting Guides & Methodologies

Issue 1: Polymer Aggregates During Soxhlet Extraction

Symptom: After polymerization, the crude product remains in the Soxhlet thimble even after 48 hours of chloroform extraction. Causality: The 4,6-dimethyl groups provide only minimal steric hindrance. Without sufficient side-chain bulk, the planar D-A backbone engages in intense π−π stacking, rendering the high-molecular-weight fractions completely insoluble in standard low-boiling solvents[1][2].

Step-by-Step Methodology: High-Temperature Gradient Extraction To validate whether the issue is molecular weight-dependent or purely aggregation-driven, employ a self-validating thermal gradient:

-

Defatting: Extract with Methanol (24h) and Acetone (24h) to remove monomers and catalyst residues.

-

Low-MW Removal: Extract with Hexane (24h) to remove oligomers.

-

Mid-MW Extraction: Extract with Chloroform (CHCl₃) for 24h. If the solvent remains colorless, the polymer is trapped in a deep thermodynamic sink.

-

High-Temperature Solvation (The Fix): Switch the solvent to Chlorobenzene (CB, boiling point 131°C) or o-Dichlorobenzene (o-DCB, boiling point 180°C). The elevated thermal energy overcomes the lattice energy of the π -stacked domains.

-

Recovery: Concentrate the CB fraction under reduced pressure and precipitate into cold methanol.

Note: If the polymer remains insoluble in boiling o-DCB, you must return to the synthesis stage and implement side-chain engineering[3].

Issue 2: Hazy or Non-Uniform Thin Films During Spin-Coating

Symptom: The polymer dissolves upon heating but forms hazy, rough, or phase-separated films during spin-coating. Causality: This is a kinetic failure. The solution becomes supersaturated too quickly as the primary solvent evaporates, causing the 4,6-dimethyl-BT units to prematurely crystallize and aggregate before the film can level[1].

Step-by-Step Methodology: Dual-Solvent & Additive Formulation

-

Primary Solvent Selection: Replace low-boiling solvents (like chloroform) with Chlorobenzene (CB).

-

Additive Incorporation: Add 1% to 3% (v/v) of 1,8-diiodooctane (DIO) to the solution[4].

-

Mechanism: DIO has a high boiling point and a high polarizability, allowing it to act as an internal plasticizer. It selectively solvates the electron-deficient BT domains, keeping the polymer chains extended and in solution even as the primary solvent evaporates[4].

-

-

Thermal Equilibration: Stir the solution at 70°C for 2 hours in a sealed vial to ensure complete disentanglement of polymer chains.

-

Hot Filtration: Pass the solution through a 0.45 µm PTFE syringe filter while the solution is still at 70°C. (If the filter clogs immediately, the polymer is not truly dissolved, indicating insufficient side-chain density).

-

Deposition: Pre-heat the substrate to 50°C and spin-coat the hot solution immediately.

Issue 3: Inability to Process in "Green" (Non-Halogenated) Solvents

Symptom: The polymer is only soluble in highly toxic halogenated solvents (CB, CHCl₃) and crashes out in greener alternatives like THF or 2-MeTHF. Causality: Standard alkyl side chains lack the polarity required to interact favorably with polar non-halogenated solvents.

Solution: Oligo(Ethylene Glycol) (OEG) Side-Chain Engineering To achieve solubility in solvents like THF, you must modify the monomer prior to polymerization by replacing linear alkyl chains with OEG chains.

-

Mechanism: The C-O covalent bonds in OEG chains possess a larger dipole moment (0.74 Debye) compared to C-C bonds. This significantly enhances the overall polarity and dielectric constant of the polymer, facilitating favorable thermodynamic interactions with polar green solvents like THF[5].

Quantitative Data: Impact of Structural Modifications on Solubility

The following table summarizes how specific structural modifications impact the solubility limits of 4,6-dimethyl-BT copolymers.

| Backbone Modification | Side-Chain Architecture | Optimal Solvent System | Solubility Limit | Required Additive |

| Unmodified 4,6-Dimethyl-BT | Linear Alkyl (e.g., Hexyl) | Chloroform (CHCl₃) | < 1 mg/mL | N/A (Insoluble) |

| Unmodified 4,6-Dimethyl-BT | Branched Alkyl (e.g., 2-Octyldodecyl) | Chlorobenzene (CB) | 5 - 10 mg/mL | 1-3% DIO[4] |

| Unmodified 4,6-Dimethyl-BT | Oligo(Ethylene Glycol) (OEG) | Tetrahydrofuran (THF) | > 10 mg/mL[5] | None |

| Random Copolymerization | Branched Alkyl | Chloroform / Toluene | > 15 mg/mL | None[1] |

Data synthesized from established structure-property relationships in D-A conjugated polymers[1][3][4][5].

Frequently Asked Questions (FAQs)

Q: Why do the 4,6-dimethyl groups complicate solubility compared to an unsubstituted benzothiadiazole core? A: While methyl groups add a small amount of steric bulk, they are insufficient to act as "internal plasticizers." Instead, they can alter the coplanarity of the backbone just enough to create kinetically trapped, interlocking aggregates during precipitation, making it harder for solvent molecules to penetrate the lattice compared to highly crystalline but more predictable unsubstituted BT polymers[1][2].

Q: I attached linear hexyl chains to my donor unit, but the 4,6-dimethyl-BT polymer is still insoluble. Why? A: Linear side chains are often insufficient for rigid, planar D-A copolymers with strong intermolecular interactions. You must use multibranched aliphatic side chains (such as 2-ethylhexyl or 2-octyldodecyl). Branched chains create a much larger steric exclusion volume, physically preventing the π -faces of adjacent polymer backbones from approaching close enough to aggregate[3].

Q: Can I use cyclodextrin complexation to improve the solubility of these polymers? A: No. While cyclodextrin complexation is a valid strategy for small, water-soluble benzothiadiazole derivatives (like 2,1,3-Benzothiadiazole-4-carboxylic acid)[6], it is entirely ineffective for high-molecular-weight, highly hydrophobic conjugated polymers. You must rely on side-chain engineering or high-boiling organic solvents.

References

-

Effects of Different Lengths of Oligo (Ethylene Glycol) Side Chains on the Electrochromic and Photovoltaic Properties of Benzothiadiazole-Based Donor-Acceptor Conjugated Polymers. Molecules (MDPI). Available at:[Link]

-

Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. UHasselt Document Server. Available at: [Link]

-

Multibranched aliphatic side chains for π-conjugated polymers with a high density of 'unshielded' aromatics. RSC Publishing. Available at:[Link]

-

Effect of substituted side chain on donor-acceptor conjugated copolymers. AIP Publishing. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Multibranched aliphatic side chains for π-conjugated polymers with a high density of ‘unshielded’ aromatics - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04967K [pubs.rsc.org]

- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 5. Effects of Different Lengths of Oligo (Ethylene Glycol) Side Chains on the Electrochromic and Photovoltaic Properties of Benzothiadiazole-Based Donor-Acceptor Conjugated Polymers [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 4,6-Dimethyl-2,1,3-benzothiadiazole Derivatives

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the 4,6-Dimethyl-2,1,3-benzothiadiazole (DMBT) scaffold. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this important electron-deficient heterocycle in their work. The inherent electronic properties of the benzothiadiazole core, while desirable for final applications, present unique challenges in synthetic chemistry, particularly in the crucial C-C bond-forming step of the Suzuki-Miyaura reaction.[1]

The electron-withdrawing nature of the fused thiadiazole ring deactivates the adjacent benzene ring, making the oxidative addition of the palladium catalyst to the aryl-halide bond the rate-limiting and most challenging step in the catalytic cycle.[2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and systematically optimize reaction conditions to achieve high yields and purity.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with a halogenated DMBT substrate shows low to no conversion. What are the initial steps to troubleshoot this?

Answer: Low or no conversion is the most common issue when working with electron-deficient heterocycles. A systematic approach to diagnosing the problem is essential before making drastic changes to your protocol. The issue typically originates from one of three areas: reagent quality, reaction conditions, or an inactive catalyst system.

A logical troubleshooting workflow can help isolate the problem:

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Detailed Breakdown:

-

Reagent Integrity :

-

Boronic Acid/Ester : Boronic acids are susceptible to decomposition and protodeboronation, especially if impure or stored improperly.[4][5] Consider using a freshly opened bottle or converting the boronic acid to a more stable pinacol ester.[6]

-

Aryl Halide : Ensure the purity of your halogenated DMBT starting material. Impurities can poison the catalyst.[6]

-

Solvent & Base : Use strictly anhydrous and thoroughly degassed solvents. Oxygen is detrimental as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, which can also promote unwanted homocoupling.[4][5][6] Ensure the base is of high purity and, if solid, finely ground to improve reactivity.[6]

-

-

Reaction Conditions :

-

Inert Atmosphere : Suzuki reactions are highly sensitive to oxygen.[6] Ensure your reaction is conducted under a robust inert atmosphere (argon or high-purity nitrogen) using proper Schlenk line or glovebox techniques. Multiple evacuate/backfill cycles are crucial.

-

Temperature : If no reaction occurs at a standard temperature (e.g., 80-90 °C), a cautious increase may be necessary to overcome the activation energy for oxidative addition.[6] However, be aware that excessively high temperatures can accelerate catalyst decomposition and side reactions like protodeboronation.[7]

-

Q2: I've confirmed my reagents and conditions are pristine, but the reaction still fails. How do I choose and optimize the catalyst system for an electron-deficient substrate like DMBT?

Answer: This is the core of the problem for challenging substrates. The catalyst system—comprising the palladium source, ligand, and base—must be specifically tailored to facilitate the difficult oxidative addition step and promote efficient transmetalation.

The general catalytic cycle highlights where these components are critical:

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Catalyst System Optimization:

-

Palladium Source : Common Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) species.[4] Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more efficient.[4][8] For particularly stubborn couplings, highly active palladacycle precatalysts can offer superior performance even at low loadings.[6][8][9]

-

Ligand Selection (Crucial) : For electron-deficient aryl halides, the ligand must be highly electron-donating to facilitate the oxidative addition step.[3] It should also be sterically bulky to promote the final reductive elimination step.[10]

-

Recommended Ligands : Standard PPh₃ is often insufficient.[11] Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald-type) such as SPhos , XPhos , or dialkylphosphinobiphenyl ligands.[4][6][8] Other effective options include Xantphos , which has a wide bite angle and has shown success with benzothiadiazole couplings.[6]

-

-

Base Selection : The base plays a critical role in activating the boronic acid for the transmetalation step.[6][12][13]

-

Inorganic Bases : A stronger base is often required. While K₂CO₃ is common, Cs₂CO₃ and K₃PO₄ are frequently superior for challenging couplings.[6]

-

Solubility : The base must have some solubility in the reaction medium. Using a mixed solvent system like Dioxane/H₂O or Toluene/Ethanol/H₂O can be essential to dissolve the inorganic base and facilitate the reaction.[14][15]

-

Data-Driven Optimization Strategy

A systematic screening of catalyst system components is the most effective approach. The tables below, adapted from literature on similar benzothiadiazole substrates, illustrate the dramatic impact these choices can have on yield.[6][15]

Table 1: Effect of Ligand on Suzuki Coupling Yield

| Entry | Ligand | Yield (%) | Rationale |

|---|---|---|---|

| 1 | PPh₃ | < 10% | Insufficiently electron-donating for this substrate class. |

| 2 | dppf | 32% | Moderate improvement, but often suboptimal.[6] |

| 3 | Xantphos | > 70% | Wide bite angle, proven effective for BTD derivatives.[6] |

| 4 | SPhos | > 85% | Bulky, electron-rich Buchwald ligand, excellent for challenging couplings.[4][6] |

Reaction conditions: Pd(OAc)₂, K₂CO₃ base, Toluene/H₂O, 100 °C. Substrate: 4,7-dibromobenzothiadiazole.

Table 2: Effect of Base on Suzuki Coupling Yield

| Entry | Base | Yield (%) | Rationale |

|---|---|---|---|

| 1 | Na₂CO₃ | ~50% | Common but often less effective base.[15] |

| 2 | K₂CO₃ | 60% | A reliable standard, but can be improved upon.[6] |

| 3 | K₃PO₄ | > 70% | Stronger base, often improves yields with chlorides and electron-poor systems. |

| 4 | Cs₂CO₃ | > 80% | Often the most effective, albeit more expensive, base for difficult couplings.[6] |

Reaction conditions: Pd₂(dba)₃, SPhos ligand, Dioxane/H₂O, 100 °C. Substrate: 4,7-dibromobenzothiadiazole.

Q3: My reaction is working, but I'm getting significant byproducts. How can I minimize protodeboronation and homocoupling?

Answer: These are the two most common side reactions in Suzuki couplings, leading to reduced yields and purification challenges.

-

Protodeboronation : This is the cleavage of the C-B bond of your boronic acid by a proton source (often water, especially at high temperatures), replacing it with a hydrogen atom.[4][5]

-

Mitigation Strategies :

-

Use a Boronic Ester : Pinacol esters (Bpin) are significantly more stable towards protodeboronation.[6]

-

Minimize Water : While some water is often necessary to dissolve the base, use the minimum required amount.

-

Stronger Base/Anhydrous Conditions : Using a base like K₃PO₄ under nearly anhydrous conditions can sometimes suppress this side reaction.

-

Increase Reaction Rate : A more active catalyst system (e.g., using SPhos) can accelerate the desired cross-coupling to outcompete the slower protodeboronation pathway.[4]

-

-

-

Homocoupling : This is the self-coupling of two boronic acid molecules to form a biaryl byproduct (Ar'-Ar'). It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[5]

-

Mitigation Strategies :

-

Rigorous Degassing : This is the most critical factor. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[6]

-

Slow Addition : In some cases, slowly adding the boronic acid to the reaction mixture via syringe pump can keep its instantaneous concentration low, thus minimizing the rate of homocoupling.[6]

-

Stoichiometry : Using a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

-

-

Experimental Protocol Example

This general protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halogenated 4,6-Dimethyl-2,1,3-benzothiadiazole with an arylboronic acid.

Protocol: General Procedure for Suzuki Coupling with DMBT-X

-

Reaction Setup :

-

Inerting the Atmosphere :

-

Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with argon or high-purity nitrogen. Repeat this cycle a minimum of three times to ensure all oxygen is removed.

-

-

Solvent Addition :

-

Prepare a solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) and degas it thoroughly by sparging with argon for at least 30 minutes.

-

Add the degassed solvent to the Schlenk flask via syringe under a positive pressure of argon.

-

-

Catalyst Addition :

-

In a separate vial or under the positive pressure of an argon stream, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Quickly add the catalyst and ligand solids to the stirring reaction mixture. Alternatively, dissolve them in a small amount of degassed solvent and add via syringe.[6]

-

-

Reaction Execution :

-

Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification :

-

Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the mixture with water and then with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[6][7]

-

References

- BenchChem. (2025).

- BenchChem. (2025). Troubleshooting low yields in 9-BBN Suzuki coupling.

- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.

- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.

- Bells, F. et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.

- BenchChem. (2025).

- Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

-

ResearchGate. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[4][6]selenadiazolo[3,4-c]pyridine – a path to new solar cell components.

-

Turovska, B., et al. (2018). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules. [Link]

-

Chemistry LibreTexts. (2019, June 05). 2.6: Suzuki-Miyaura Coupling. [Link]

-

Reddit. (2016, January 05). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

-

Larouche-Gauthier, R., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Johansson, H. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

- BenchChem. (2025).

-

Diva-Portal.org. (2024, April 22). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

- BenchChem. (n.d.). The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide for Researchers and Drug Development Profession.

-

MDPI. (n.d.). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. diva-portal.org [diva-portal.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Thermal Stability of 4,6-Dimethyl-2,1,3-benzothiadiazole Materials

Welcome to the technical support center for 4,6-Dimethyl-2,1,3-benzothiadiazole (and its derivatives) materials. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds and looking to optimize their thermal stability. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at enhancing the thermal stability of 4,6-Dimethyl-2,1,3-benzothiadiazole materials.

Issue 1: Inconsistent or Lower-Than-Expected Decomposition Temperatures in TGA

Question: My thermogravimetric analysis (TGA) results for 4,6-Dimethyl-2,1,3-benzothiadiazole show variable decomposition temperatures (Td), and they are consistently lower than values reported in the literature. What could be the cause?

Answer: This is a frequent challenge that can stem from several factors, ranging from sample purity to experimental parameters. Let's break down the potential causes and solutions.

Troubleshooting Workflow:

-

Verify Sample Purity:

-

Causality: Impurities, residual solvents, or byproducts from synthesis can act as initiation points for thermal decomposition, lowering the observed Td. The synthesis of benzothiadiazole derivatives often involves multi-step reactions, including nitration, reduction, and cyclization, which can leave behind reactive intermediates if not properly purified.[1][2][3]

-

Action:

-

Re-purify your material using techniques like column chromatography, recrystallization, or sublimation.

-

Characterize the purified material using NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

-

-

-

Optimize TGA Parameters:

-

Causality: The heating rate and the atmosphere used during TGA significantly impact the decomposition profile.[4] A faster heating rate can lead to an artificially high Td, while a reactive atmosphere (like air) can induce oxidative degradation at lower temperatures than inert atmospheres (like nitrogen or argon).[5]

-

Action:

-

Heating Rate: Use a standardized heating rate, typically 10 °C/min, for comparison with literature data. Slower rates can provide better resolution of thermal events.[4][6]

-

Atmosphere: Unless studying oxidative stability, always perform TGA under an inert atmosphere (e.g., nitrogen) to prevent premature degradation.[7]

-

Sample Preparation: Ensure the sample is finely ground and packed uniformly in the TGA pan for consistent heat transfer.[8]

-

-

-

Crucible Selection and Calibration:

-

Causality: The material of the TGA crucible (e.g., aluminum, platinum, alumina) can sometimes interact with the sample at high temperatures. Instrument calibration is also critical for accurate temperature readings.

-

Action:

-

Use an inert crucible material like platinum or alumina.

-

Regularly calibrate your TGA instrument using certified standards.

-

-

Workflow Diagram:

Caption: Troubleshooting workflow for inconsistent TGA results.

Issue 2: Material Shows Morphological Changes (e.g., Cracking, Dewetting) Upon Thermal Annealing

Question: I'm trying to improve the molecular ordering of my 4,6-Dimethyl-2,1,3-benzothiadiazole thin film through thermal annealing, but the film is cracking or dewetting from the substrate. Why is this happening and how can I prevent it?

Answer: This issue points to poor film adhesion and/or high internal stress, which is exacerbated by the increased molecular mobility at elevated temperatures. The low glass transition temperatures of many organic semiconductors make them susceptible to such morphological instabilities.[9][10]

Troubleshooting Workflow:

-

Substrate Surface Treatment:

-

Causality: A pristine, high-energy substrate surface is crucial for good adhesion of the organic layer. Contaminants can act as dewetting centers.

-

Action:

-

Thoroughly clean your substrates (e.g., silicon wafers, glass) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Treat the substrate surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface and promote ordered growth.[11]

-

-

-

Optimize Annealing Conditions:

-

Causality: The annealing temperature and duration are critical parameters. Annealing above the glass transition temperature (Tg) but below the melting point (Tm) is generally desired to allow for molecular rearrangement without causing the film to become too fluid.[12][13]

-

Action:

-

Determine the Tg and Tm of your material using Differential Scanning Calorimetry (DSC).

-

Anneal at a temperature approximately 10-20 °C above Tg.

-

Start with shorter annealing times and gradually increase them while monitoring the film morphology with techniques like atomic force microscopy (AFM) or optical microscopy.

-

-

-

Solvent Vapor Annealing (SVA):

-

Causality: SVA provides an alternative to thermal annealing by exposing the film to a solvent vapor, which plasticizes the film and enhances molecular mobility at room temperature, reducing the risk of thermal stress-induced damage.[14]

-

Action:

-

Place the thin film in a sealed chamber containing a small reservoir of a suitable solvent (one that swells but does not dissolve the film).

-

Experiment with different solvents and exposure times to find the optimal conditions for improving crystallinity without causing dewetting.

-

-

Logical Relationship Diagram:

Caption: Root causes and solutions for film instability during annealing.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzothiadiazole-based materials at elevated temperatures?

A1: The primary thermal degradation pathways for benzothiadiazole derivatives typically involve the cleavage of the weaker bonds within the molecule. While the core benzothiadiazole ring is relatively stable due to its aromaticity, the substituents on the benzene ring and any appended side chains are often the points of initial degradation. Common pathways include:

-

Side-chain cleavage: Alkyl or other functional groups attached to the core can be thermally cleaved.

-

Ring-opening reactions: At very high temperatures, the thiadiazole ring itself can undergo fragmentation.

-

Oxidative degradation: In the presence of oxygen, degradation can be initiated at much lower temperatures through the formation of reactive oxygen species that attack the aromatic rings and side chains.[15][16]

Q2: How can I chemically modify the 4,6-Dimethyl-2,1,3-benzothiadiazole structure to improve its intrinsic thermal stability?

A2: Enhancing the intrinsic thermal stability often involves strategies to increase intermolecular forces and restrict molecular motion.

-

π-π Stacking: Introducing planar, aromatic groups can enhance π-π stacking interactions between molecules, leading to a more stable, ordered solid-state packing. This increased intermolecular interaction raises the energy required to disrupt the structure.[17][18]

-

Side-Chain Engineering: Incorporating "anchoring" units in the side chains can restrict molecular curling and contraction under thermal stress, thereby preserving the structural integrity of the material.[17][18]

-

Fused Ring Systems: Creating more rigid, fused-ring structures can significantly enhance thermal stability by reducing the number of rotatable bonds and increasing the overall planarity and stability of the molecule.[19]

Q3: What is the role of antioxidants in enhancing the thermal stability of these materials?

A3: Antioxidants are crucial for preventing oxidative degradation, which is often a major contributor to thermal instability, especially in ambient or oxygen-rich environments.[20][21] They work by:

-

Scavenging Free Radicals: Primary antioxidants, such as phenolic compounds, donate hydrogen atoms to neutralize highly reactive free radicals, thereby interrupting the degradation chain reaction.[5]

-

Decomposing Peroxides: Secondary antioxidants, like phosphites, decompose hydroperoxides into non-radical, stable products, preventing them from breaking down into more reactive radicals.[5] The addition of antioxidants can significantly delay the onset of thermal degradation, particularly in applications where the material is exposed to both heat and air.[22]

Q4: Can you provide a standard protocol for evaluating the thermal stability of a new 4,6-Dimethyl-2,1,3-benzothiadiazole derivative?

A4: A standard evaluation protocol involves a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Protocol: Thermal Stability Evaluation

-

Sample Preparation:

-

Ensure the sample is of high purity and thoroughly dried under vacuum to remove any residual solvents.[23]

-

Grind the sample into a fine powder to ensure uniform heat distribution.

-

-

TGA Measurement:

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Crucible: Platinum or alumina pan.

-

Sample Mass: 5-10 mg.

-

Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset decomposition temperature (Tonset) and the temperature at 5% weight loss (Td5%).[7][24]

-

-

DSC Measurement:

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Crucible: Sealed aluminum pans.

-

Sample Mass: 2-5 mg.

-

Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

-

Heating/Cooling Program:

-

Equilibrate at 30 °C.

-

Heat from 30 °C to a temperature just above the melting point at 10 °C/min (1st heating scan).

-

Cool back to 30 °C at 10 °C/min.

-

Reheat to the same maximum temperature at 10 °C/min (2nd heating scan).

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) and crystallization temperature (Tc) from the first heating and cooling scans, respectively.[6][24]

-

Data Presentation:

| Parameter | Description | Typical Value Range for Benzothiadiazoles |

| Td5% (°C) | Temperature at 5% weight loss (from TGA) | 350 - 450 °C[7] |

| Tg (°C) | Glass Transition Temperature (from DSC) | 60 - 120 °C[10] |

| Tm (°C) | Melting Temperature (from DSC) | 114 - 283 °C[7][24] |

References

- Co-evaporation of fluoropolymer additives for improved thermal stability of organic semiconductors. (2017). SPIE Digital Library.

- Molecular Anchoring Strategies for Enhanced Thermal Stability in Organic Field-Effect Transistors. (2025). ACS Applied Materials & Interfaces.

- Molecular Anchoring Strategies for Enhanced Thermal Stability in Organic Field-Effect Transistors. (2025). PubMed.

- Influence of Molecular Shape on the Thermal Stability and Molecular Orientation of Vapor-Deposited Organic Semiconductors. (2017). The Journal of Physical Chemistry Letters - ACS Publications.

- Molecular orientation and thermal stability of thin-film organic semiconductors. ResearchGate.

- Enhanced thermal stability in organic light-emitting diodes through nanocomposite buffer layers at the anode/organic interface. (2007). Journal of Applied Physics - AIP Publishing.

- Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors. PMC.

- Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology.

- Biodegradative pathways of benzothiazole derivatives by various strains... ResearchGate.

- Significantly enhanced thermal stability from a new kind of n-type organic semiconductor DFA4: a fully fused F8IC. (2021). RSC Publishing.

- Generic behavior of ultrastability and anisotropic molecular packing in co-deposited organic semiconductor glass mixtures. Journal of Chemical Physics.

- Inhibiting Photo-oxidative Degradation in Organic Solar Cells using Stabilizing Additives. World Scientific.

- The impact of structural modification on the electrochromic and electroluminescent properties of D–A–D benzothiadiazole derivatives with a fluorene linker and (Bi)thiophene units. (2024). RSC Publishing.

- High Charge Carrier Mobility, Low Band Gap Donor–Acceptor Benzothiadiazole-oligothiophene Based Polymeric Semiconductors. (2012). Chemistry of Materials - ACS Publications.

- Tunable molecular orientation and elevated thermal stability of vapor-deposited organic semiconductors. (2015). PNAS.

- DSC and TGA thermograms of the small molecules. ResearchGate.

- Application Notes and Protocols: Synthesis of 4- Methyl-2,1,3-benzothiadiazole-Based Polymers for Organic Field-Effect. (2025). Benchchem.

- Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C (RSC Publishing).

- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2021). MDPI.

- Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology (RSC Publishing).

- Color tunable benzothiadiazole-based small molecules for lightening applications. SciSpace.

- NSM22 - Naturally occurring antioxidants for photooxidatively stable flexible organic solar cells. (2022). nanoGe Conferences.

- Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. (2016). PubMed.

- Thermal Analysis in Practice Tips and Hints. Mettler-Toledo.

- Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). ResearchGate.

- Application Note: Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives. (2025). Benchchem.

- High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. (2024). PMC.

- Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. (2014). OPUS - University of Lethbridge.

- How Vinati Organics' Antioxidants Drive Innovation and Quality in Chemical Manufacturing. (2025). Vinati Organics.

- Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. PMC.

- Principles of thermal analysis. (2025). Fiveable.

- Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. ResearchGate.

- The effect of low temperature thermal annealing on the properties of organic light‐emitting device. (2011). Emerald Publishing.

- Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. (2020). ResearchGate.

- Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. (2016). PubMed.

- Webinar – Thermal Analysis of Organic Compounds. Mettler-Toledo.

- Application Notes and Protocols: Preparation of 2,1,3-Benzothiadiazole-Based Polymers for Organic Electronics. (2025). Benchchem.

- Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (2020). PolyU Institutional Research Archive.

- The effect of thermal annealing on dopant site choice in conjugated polymers. eScholarship.org.

- Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistors with Ideal Electrical Characteristics. (2023). ACS Applied Materials & Interfaces.

- THERMAL METHODS OF ANALYSIS. eGyanKosh.

- The Role of Antioxidant Structure in Mitigating Oxidation in Ti 3 C 2 T x and Ti 2 CT x MXenes. ResearchGate.

- THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC.

- Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI.

- A Comparative Analysis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives for Research and Development. (2025). Benchchem.

- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2021). ArTS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. opus.uleth.ca [opus.uleth.ca]

- 4. fiveable.me [fiveable.me]

- 5. How Vinati Organics’ Antioxidants Boost Innovation & Quality [vinatiorganics.com]

- 6. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. blog.kohan.com.tw [blog.kohan.com.tw]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. emerald.com [emerald.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Molecular Anchoring Strategies for Enhanced Thermal Stability in Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Significantly enhanced thermal stability from a new kind of n-type organic semiconductor DFA4: a fully fused F8IC - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 20. worldscientific.com [worldscientific.com]

- 21. nanoGe - NSM22 - Naturally occurring antioxidants for photooxidatively stable flexible organic solar cells [nanoge.org]

- 22. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. The impact of structural modification on the electrochromic and electroluminescent properties of D–A–D benzothiadiazole derivatives with a fluorene li ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01583E [pubs.rsc.org]

Technical Support Center: Advanced Purification of 4,6-Dimethyl-2,1,3-benzothiadiazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4,6-Dimethyl-2,1,3-benzothiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into advanced purification techniques. As direct experimental data for this specific disubstituted derivative is limited, the methodologies presented here are synthesized from established protocols for the parent 2,1,3-benzothiadiazole scaffold and its other derivatives, ensuring a robust and scientifically grounded approach.[1][2]

The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-accepting unit crucial for developing functional molecules in materials science and medicinal chemistry.[2][3] Achieving high purity is paramount for reliable performance in applications like organic electronics or for accurate biological evaluation.[4] This guide addresses common challenges and provides detailed protocols to help you obtain materials of the highest quality.

Part 1: Frequently Asked Questions (FAQs) - Initial Purification & Troubleshooting

This section addresses common issues encountered after the initial synthesis and work-up of 4,6-Dimethyl-2,1,3-benzothiadiazole.

Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I get it to solidify?

A1: Causality: A dark, non-solid crude product typically indicates the presence of unreacted starting materials, reaction byproducts, and residual high-boiling solvents (like pyridine or DMF). The synthesis of the BTD core often involves reagents like thionyl chloride and a base such as pyridine.[1][2][5] Potential impurities include:

-

Starting Materials: Unreacted 3,5-dimethyl-1,2-phenylenediamine.

-

Reaction Byproducts: Partially cyclized intermediates or polymeric materials. If excess thionyl chloride was used, chlorinated side products can also form.[6]

-

Residual Solvents: High-boiling solvents used in the reaction or work-up.

Troubleshooting Steps:

-

Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.[2]

-

Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. To remove residual high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene can be effective.

-

Inducing Crystallization: If the product remains an oil, attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., hexane or ethanol) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites.

Q2: What is a reliable starting point for purifying my crude 4,6-Dimethyl-2,1,3-benzothiadiazole by recrystallization?

A2: Causality: Recrystallization is effective when a solvent is found that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. Given the dimethyl substitution on the benzothiadiazole core, its polarity is relatively low.

Recommended Solvent Systems: A good starting point is a single non-polar or moderately polar solvent, or a binary solvent system. The ideal choice depends on the specific impurities present.

| Solvent System | Rationale & Procedure | Common Impurities Removed |

| Ethanol/Water | Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly.[7] | Polar impurities that remain in the ethanol/water mother liquor. |

| Hexane or Heptane | An excellent choice for non-polar compounds. Dissolve in a minimum of hot hexane and cool slowly. | More polar impurities and baseline material from the reaction. |

| DCM/Hexane | Dissolve the crude product in a small amount of dichloromethane at room temperature, then slowly add hexane as an anti-solvent until turbidity appears.[8] | Effective for removing impurities with significantly different polarity. |

Pro-Tip: Always test recrystallization conditions on a small scale (10-20 mg) before committing your entire batch. If the compound is only soluble in a high-boiling solvent like hot DMF, you can try adding a non-polar anti-solvent like toluene or diethyl ether to the hot solution to induce crystallization upon cooling.[9]

Part 2: Troubleshooting Guide - Advanced Purification by Column Chromatography

Column chromatography using silica gel is the most powerful and common technique for purifying benzothiadiazole derivatives.[10][11][12]

Chromatography Workflow & Decision Logic

Caption: Decision workflow for purifying 4,6-Dimethyl-2,1,3-benzothiadiazole via column chromatography.

Problem 1: My compound is streaking on the silica TLC plate and I'm getting poor separation.

-

Potential Cause: The 2,1,3-benzothiadiazole nucleus can be slightly basic due to the nitrogen atoms. This can lead to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing tailing or streaking.

-

Recommended Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate mobile phase.[5] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation. Alternatively, for compounds that are highly sensitive, using neutral alumina as the stationary phase can be a good option.[10]

Problem 2: I can't separate my product from a close-running impurity.

-

Potential Cause: The polarity difference between your product and the impurity is too small for effective separation with your current solvent system.

-

Recommended Solutions:

-

Optimize the Mobile Phase: Switch to a solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate gradient, try a hexane/dichloromethane or toluene/ethyl acetate gradient. These solvents interact differently with your compounds and the stationary phase, which can often improve separation.

-

Use Isocratic Elution: If the Rf values of your product and impurity are very close, a shallow gradient or, ideally, an isocratic (constant solvent ratio) elution will provide the best resolution.[10] Run the column with a solvent mixture that gives your product an Rf of ~0.2 on the TLC plate. This will require more solvent but maximizes the separation potential.

-

Problem 3: My product seems to be degrading on the column, and my yield is very low.

-

Potential Cause: Some benzothiadiazole derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during the long exposure time of a column run.[10]

-

Recommended Solutions:

-

Test for Stability: Before running a large-scale column, spot your crude material on a silica TLC plate. Let it sit on the plate for 1-2 hours before developing it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.

-

Use Deactivated Silica: Use the triethylamine-modified eluent described in Problem 1.

-

Switch to a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) silica column if your compound is particularly sensitive.

-

Part 3: Advanced Purification for High-Purity Applications

For applications in organic electronics or as analytical standards, purity levels >99.5% are often required. In these cases, a final purification step after chromatography is recommended.

Q: When should I use sublimation for purification?

A: Sublimation is a powerful technique for purifying solid organic compounds that can transition directly from the solid to the gas phase without melting or decomposing under vacuum.[13] It is particularly effective at removing:

-

Non-volatile impurities (e.g., baseline material, salts).

-

Trace amounts of colored impurities.

-

Residual chromatography solvents.

Benzothiadiazoles, being planar, aromatic, and relatively stable, are often good candidates for sublimation.[14] Consider using sublimation as a final polishing step after column chromatography to achieve the highest possible purity.

Protocol: Gradient Sublimation

This method uses a temperature gradient to separate the desired compound from both less volatile and more volatile impurities.

-

Apparatus Setup: Use a standard laboratory sublimation apparatus with a cold finger condenser.

-

Loading: Place the pre-purified (e.g., post-chromatography) 4,6-Dimethyl-2,1,3-benzothiadiazole into the bottom of the sublimation tube.

-

Vacuum: Evacuate the system to a high vacuum (<0.1 mmHg).

-

Heating:

-

Step 1 (Impurity Removal): Slowly heat the apparatus to a temperature below the sublimation point of your target compound. This will sublime off any more volatile impurities, which can be collected and discarded.

-

Step 2 (Product Sublimation): Increase the temperature to the sublimation point of your product. The pure compound will sublime and deposit as crystals on the cold finger.[15]

-

-

Collection: After the sublimation is complete, cool the system, carefully break the vacuum, and scrape the pure crystalline product from the cold finger.

Part 4: Purity Assessment & Characterization

Verifying the purity of your final product is a critical step.

| Technique | Purpose | Expected Result for Pure 4,6-Dimethyl-2,1,3-benzothiadiazole |

| TLC | Quick purity check | A single, well-defined spot in multiple eluent systems. |

| ¹H NMR | Structural confirmation and purity assessment | Sharp, well-resolved peaks with correct integrations. A characteristic singlet for each methyl group and distinct signals for the aromatic protons.[1] |

| ¹³C NMR | Structural confirmation | The correct number of signals corresponding to the carbon atoms in the molecule. |

| Mass Spec. | Molecular weight confirmation | A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₈H₈N₂S, MW: 164.23 g/mol ). |

| Melting Point | Purity indicator | A sharp melting point range (e.g., < 2 °C). The parent 2,1,3-benzothiadiazole melts at 42-44 °C; the dimethyl derivative will have a different, likely higher, melting point.[16] |

Part 5: Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general method for purifying grams of crude material.

Materials:

-

Crude 4,6-Dimethyl-2,1,3-benzothiadiazole

-

Silica gel (230-400 mesh)[5]

-

Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

-

Glass column, collection tubes, TLC plates

Procedure:

-

Eluent Selection: Determine the optimal eluent system using TLC. Start with 10% EtOAc in Hexane. The ideal system should give the product an Rf value of approximately 0.2-0.4.[10]

-

Column Packing:

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of DCM.

-

Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Begin eluting with a low-polarity solvent (e.g., 100% Hexane or 2% EtOAc/Hexane).

-

Gradually increase the polarity of the eluent (gradient elution) based on TLC analysis of the fractions.

-

Collect fractions and monitor their composition by TLC.

-

-

Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified 4,6-Dimethyl-2,1,3-benzothiadiazole.

Purification Strategy Overview

Caption: A strategic workflow for the multi-step purification of 4,6-Dimethyl-2,1,3-benzothiadiazole.

References

- BenchChem. (2025).

- BenchChem. (2025).

-

Marchetti, N., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

- BenchChem. (2025). An In-depth Technical Guide to 4-Methyl-2,1,3-benzothiadiazole: Chemical Structure, Properties, and Synthesis.

- BenchChem. (2025).

-

Li, Y., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. [Link]

-

Lin, T-Y., et al. (2016). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link]

-

Song, Y. (2016). Response to "Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF?". ResearchGate. [Link]

-

Taszarek, S., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. PMC. [Link]